molecular formula C7H7ClN4 B2905712 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 478039-77-9

7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2905712
CAS No.: 478039-77-9
M. Wt: 182.61
InChI Key: RMDPJCFZGVUZEW-UHFFFAOYSA-N
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Description

7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted hydrazines with chloroacetyl chloride under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a potential inhibitor of certain enzymes.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in the field of oncology.

  • Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is part of a broader class of triazolo[4,3-b]pyridazine derivatives. Similar compounds include:

  • 3,7-Dimethyl-6-chloro-1,2,4-triazolo[4,3-b]pyridazine

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines (THTP)

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

7-chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-6(8)5(2)11-12-3-9-10-7(4)12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDPJCFZGVUZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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